- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F, Journal of Natural Products, 2014, 77(2), 327-338
Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)
93710-27-1 structure
Product Name:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
CAS番号:93710-27-1
MF:C19H22N2O3
メガワット:326.389585018158
CID:804170
PubChem ID:125060
Update Time:2024-10-26
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 化学的及び物理的性質
名前と識別子
-
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
- Leuconolam
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
- [ "" ]
- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
- (-)-Leuconolam
- DTXSID80918194
- AKOS040761980
- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
- B2703-156290
- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
- 93710-27-1
- Leuconolam sesquihydrate
- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
-
- インチ: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
- InChIKey: OXDBJKLQCGAPQX-UHFFFAOYSA-N
- ほほえんだ: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O
計算された属性
- せいみつぶんしりょう: 326.16300
- どういたいしつりょう: 326.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 69.64000
- LogP: 2.59920
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥4800.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |
Leuconolam |
93710-27-1 | 1mg |
¥2435.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN4430-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN4430-5 mg |
Leuconolam |
93710-27-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |
Leuconolam |
93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| A2B Chem LLC | AH93572-1mg |
Leuconolam |
93710-27-1 | 97 | 1mg |
$599.00 | 2024-07-18 | |
| A2B Chem LLC | AH93572-5mg |
Leuconolam |
93710-27-1 | 97.0% | 5mg |
$719.00 | 2024-07-18 | |
| TargetMol Chemicals | TN4430-1 ml * 10 mm |
Leuconolam |
93710-27-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group, Tetrahedron, 2020, 76(51),
合成方法 3
はんのうじょうけん
リファレンス
- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids, Youji Huaxue, 2016, 36(7), 1447-1464
合成方法 4
はんのうじょうけん
リファレンス
- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions, Organic Chemistry Frontiers, 2015, 2(3), 236-240
合成方法 5
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt
リファレンス
- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam, Tetrahedron, 2021, 79,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
リファレンス
- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C, Journal of the American Chemical Society, 2015, 137(20), 6712-6724
合成方法 7
はんのうじょうけん
リファレンス
- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids, Chemistry - A European Journal, 2016, 22(11), 3600-3610
合成方法 8
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
リファレンス
- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids, Journal of the American Chemical Society, 2013, 135(51), 19127-19130
合成方法 9
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C
リファレンス
- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam, ARKIVOC (Gainesville, 2006, (3), 163-174
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products
- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)
- 6,7-Dehydroleuconoxine (1207530-25-3)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 関連文献
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量